molecular formula C11H19ClN2O3 B2427338 tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate CAS No. 2287247-41-8

tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate

Cat. No.: B2427338
CAS No.: 2287247-41-8
M. Wt: 262.73
InChI Key: ZGNUEQDNAAGMNY-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a carbonochloridoyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction can be summarized as follows:

    Starting Material: Tert-butyl 2-methylpiperazine-1-carboxylate

    Chlorinating Agent: Thionyl chloride or oxalyl chloride

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the piperazine ring, followed by chlorination under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The carbonochloridoyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

    Reduction: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild heating (25-50°C)

    Hydrolysis: Acidic or basic aqueous solutions, room temperature

    Reduction: Lithium aluminum hydride, anhydrous ether, low temperature (0-5°C)

Major Products

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and protein modifications.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate involves its interaction with nucleophiles and electrophiles. The carbonochloridoyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction can lead to the formation of various products depending on the nature of the nucleophile. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
  • Tert-butyl (2S)-4-carbonochloridoyl-2-ethylpiperazine-1-carboxylate
  • Tert-butyl (2S)-4-carbonochloridoyl-2-phenylpiperazine-1-carboxylate

Uniqueness

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the tert-butyl group provides steric protection, while the carbonochloridoyl group offers a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNUEQDNAAGMNY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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